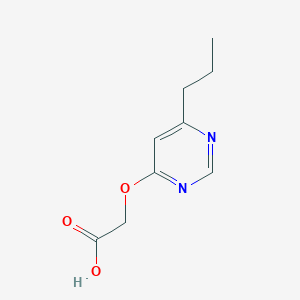
tert-butyl (2-(4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridin-1(2H)-yl)ethyl)(methyl)carbamate
Übersicht
Beschreibung
Tert-butyl (2-(4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridin-1(2H)-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C20H30N4O4 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active molecules. For example, Bingbing Zhao et al. (2017) developed a rapid synthetic method for a related compound, highlighting its significance in creating molecules like omisertinib (AZD9291), an anticancer drug. Their method achieved an 81% total yield over three steps, starting from commercially available precursors, demonstrating the compound's utility in efficient drug synthesis processes (Bingbing Zhao et al., 2017).
Role in Anticancer Research
Research into the modification and application of this carbamate has led to discoveries in anticancer agents. Studies by C. Temple and G. Rener (1992) on similar compounds found that their derivatives, after undergoing metabolic transformations in mice, showed potent activity in biological systems, indicating their potential as anticancer agents. Their work on chiral isomers further emphasized the significance of structural variations on biological activity (C. Temple & G. Rener, 1992).
Synthetic Pathways and Drug Development
The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate by Liu Ya-hu (2010) in a 52% yield using a low-cost amination process exemplifies the compound's role in creating intermediates for benziimidazole compounds, which have significant biological activities. This work showcases the compound's utility in the development of new therapeutic drugs with potential anticancer properties (Liu Ya-hu, 2010).
Chemical Reactions and Mechanistic Studies
Further research, such as the study by J. Bakke et al. (2003), explored new synthetic routes to heterocyclic compounds starting from 4-aminopyridine, using protected alkyl carbamates. This research not only expands the chemical toolkit available for synthesizing complex molecules but also contributes to understanding the mechanistic pathways in creating pharmaceuticals (J. Bakke et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-(4-amino-3-methyl-5-nitrophenyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-14-12-16(13-17(18(14)21)24(26)27)15-6-8-23(9-7-15)11-10-22(5)19(25)28-20(2,3)4/h6,12-13H,7-11,21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVSXMLQSUAMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCN(CC2)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)


![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

